(S)-tetrahydro-2H-pyran-3-amine
Overview
Description
This typically involves the IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also usually included.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Synthesis of Sympathomimetic Amines
(S)-tetrahydro-2H-pyran-3-amine derivatives have been synthesized and studied for their potential as sympathomimetic amines. These compounds were created using a modified Strecker reaction and were analyzed for their affinity to dopamine receptors, indicating potential applications in neurological research (Georgiadis, Haroutounian, & Bailar, 1988).
Antimicrobial and Anticoccidial Activity
Compounds derived from (S)-tetrahydro-2H-pyran-3-amine showed significant antimicrobial and anticoccidial activities. This research suggests potential applications in developing new antimicrobial agents (Georgiadis, 1976).
Synthesis of Tetrahydroquinoline Derivatives
Research has demonstrated efficient synthesis of various tetrahydroquinoline derivatives using (S)-tetrahydro-2H-pyran-3-amine. These compounds have important implications in the development of pharmaceuticals and natural product synthesis (Zhang & Li, 2002).
Environmental-Friendly Synthesis Protocols
The compound has been used in environmentally friendly synthesis protocols. An example is the ultrasound-mediated condensation for the efficient synthesis of derivatives, offering a more sustainable approach to chemical synthesis (Wang, Zou, Zhao, & Shi, 2011).
Synthesis of Monoamine Reuptake Inhibitors
(S)-tetrahydro-2H-pyran-3-amine analogues have been explored for their potential as monoamine reuptake inhibitors, indicating possible applications in developing antidepressants (Santra et al., 2012).
Formation of Aminoreductones
Research has indicated that heating (S)-tetrahydro-2H-pyran-3-amine in the presence of primary amines leads to the formation of new aminoreductones, which have potential applications in the study of the Maillard reaction, a chemical reaction between amino acids and reducing sugars (Knerr, Pischetsrieder, & Severin, 1994).
Development of Heterocyclic α-Amino Acids
The compound has been used in the synthesis of novel heterospirocyclic 3-amino-2H-azirines, which serve as synthons for heterocyclic α-amino acids. This research is significant in the development of new peptides and amino acid derivatives (Strässler, Linden, & Heimgartner, 1997).
Microwave-Assisted Synthesis
(S)-tetrahydro-2H-pyran-3-amine has been used in a microwave-promoted, water-catalyzed synthesis of tetrahydrobenzo[b]pyrans, demonstrating a more efficient and greener approach to chemical synthesis (Hagiwara et al., 2006).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Future Directions
This involves discussing potential future research directions or applications of the compound based on its properties and uses.
properties
IUPAC Name |
(3S)-oxan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-5-2-1-3-7-4-5/h5H,1-4,6H2/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUOEJJGRCQGBQ-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](COC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428383 | |
Record name | (S)-tetrahydro-2H-pyran-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tetrahydro-2H-pyran-3-amine | |
CAS RN |
1071829-81-6 | |
Record name | (S)-tetrahydro-2H-pyran-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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